2-(Cyanomethyl)-5-hydroxybenzimidazole
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Overview
Description
2-(Cyanomethyl)-5-hydroxybenzimidazole is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.175. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
2-(Cyanomethyl)-5-hydroxybenzimidazole derivatives have been studied for their role in inhibiting the corrosion of metals. Khaled (2003) explored the inhibitory action of various benzimidazole derivatives, including 2-hydroxybenzimidazole, on iron corrosion in hydrochloric acid solutions. The study found these compounds to be effective in suppressing both cathodic and anodic processes of iron corrosion, primarily through adsorption on the iron surface (Khaled, 2003).
Electrochemical Sensing
The use of 2-Hydroxybenzimidazole derivatives in electrochemical sensors has been investigated. Madhuchandra and Swamy (2020) developed a Modified Carbon Paste Electrode Sensor using 2-Hydroxybenzimidazole for the electrochemical determination of Adrenaline and Uric acid. This sensor demonstrated sensitivity and selectivity, highlighting the compound's potential in biochemical sensing applications (Madhuchandra & Swamy, 2020).
Membrane Structure Modification
Research by Luneva et al. (2005) delved into the effects of 5-hydroxybenzimidazole derivatives on erythrocyte membrane structure and morphology. They found that these derivatives could alter the membrane structure and shape of erythrocytes in a concentration-dependent manner, which correlated with the hydrophobic properties of the side derivatives (Luneva et al., 2005).
Synthesis of Functional Molecules
The synthesis of protected 5-hydroxymethyl-2-cyanomethylbenzimidazole was achieved by Katsuyama and Kubo (2007), providing a valuable intermediate for creating new functional molecules such as drugs, agrochemicals, dyes, perfumes, and cosmetics (Katsuyama & Kubo, 2007).
Antimicrobial Activity
Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and evaluated their antimicrobial activity. Their findings indicated that certain derivatives exhibited significant activity against various microbes, highlighting the potential of these compounds in antimicrobial applications (Salahuddin et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-(6-hydroxy-1H-benzimidazol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-4-3-9-11-7-2-1-6(13)5-8(7)12-9/h1-2,5,13H,3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSCEDXZQIYNOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.